molecular formula C13H13NO3 B275573 3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid

3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid

Numéro de catalogue B275573
Poids moléculaire: 231.25 g/mol
Clé InChI: OMNHDYGQUQYEHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid, also known as MAFP, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the hydrolysis of endocannabinoids, which are lipid signaling molecules that play a key role in various physiological processes such as pain perception, appetite regulation, and inflammation. The inhibition of FAAH by MAFP leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in various disease states.

Mécanisme D'action

The mechanism of action of 3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid involves the inhibition of FAAH, which leads to an increase in endocannabinoid levels. Endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) are lipid signaling molecules that activate cannabinoid receptors in the body. The activation of these receptors has been shown to have various physiological effects such as pain relief, appetite regulation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid are primarily mediated by the increase in endocannabinoid levels. This increase in endocannabinoid levels leads to the activation of cannabinoid receptors, which can have various effects on the body. For example, activation of cannabinoid receptors in the brain can lead to pain relief and anxiety reduction, while activation of cannabinoid receptors in the immune system can lead to anti-inflammatory effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid in lab experiments is its selectivity for FAAH inhibition. This allows for the specific modulation of endocannabinoid levels without affecting other signaling pathways. However, one limitation of using 3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid is its relatively low potency compared to other FAAH inhibitors. This can make it difficult to achieve complete inhibition of FAAH in certain experimental conditions.

Orientations Futures

There are several future directions for research on 3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid and its potential therapeutic applications. One area of interest is the development of more potent and selective FAAH inhibitors, which could lead to improved therapeutic efficacy. Another area of interest is the investigation of the role of endocannabinoids in various disease states, which could lead to the identification of new therapeutic targets. Additionally, the use of 3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.

Méthodes De Synthèse

The synthesis of 3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid involves several steps, starting with the reaction of 2-furoic acid with methylamine to form 3-(methylamino)furan-2-carboxylic acid. This compound is then reacted with 5-bromomethylbenzoic acid to form the desired product, 3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid. The synthesis of 3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid has been optimized and improved over the years, with various modifications to the reaction conditions and purification methods.

Applications De Recherche Scientifique

3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid has been extensively studied in the context of its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical models of various disease states such as neuropathic pain, inflammatory pain, and anxiety disorders. 3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid has also been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells.

Propriétés

Nom du produit

3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid

Formule moléculaire

C13H13NO3

Poids moléculaire

231.25 g/mol

Nom IUPAC

3-[5-(methylaminomethyl)furan-2-yl]benzoic acid

InChI

InChI=1S/C13H13NO3/c1-14-8-11-5-6-12(17-11)9-3-2-4-10(7-9)13(15)16/h2-7,14H,8H2,1H3,(H,15,16)

Clé InChI

OMNHDYGQUQYEHK-UHFFFAOYSA-N

SMILES

CNCC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O

SMILES canonique

C[NH2+]CC1=CC=C(O1)C2=CC(=CC=C2)C(=O)[O-]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.